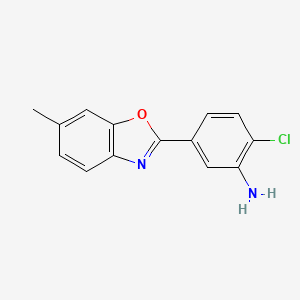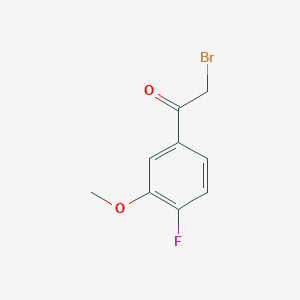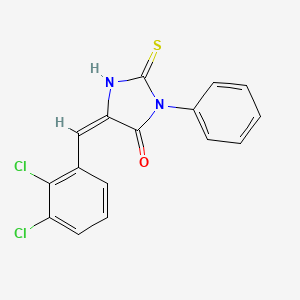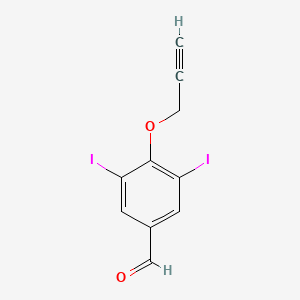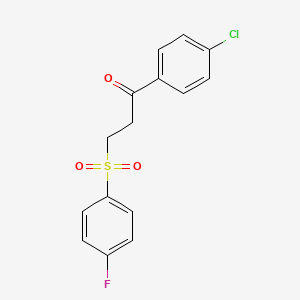
1-(4-Chlorophenyl)-3-((4-fluorophenyl)sulfonyl)-1-propanone
Descripción general
Descripción
The compound “1-(4-Chlorophenyl)-3-((4-fluorophenyl)sulfonyl)-1-propanone” is an organic compound containing a propanone group attached to a chlorophenyl group at one end and a fluorophenylsulfonyl group at the other .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a propanone (a three-carbon ketone) backbone, with a chlorophenyl group attached to one end and a fluorophenylsulfonyl group attached to the other .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the sulfonyl, chloro, and fluoro groups, as well as the polar carbonyl group in the propanone backbone .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups (like the sulfonyl and carbonyl groups) and halogens (chlorine and fluorine) could impact its solubility, boiling point, melting point, and other properties .Aplicaciones Científicas De Investigación
Antiandrogen Applications
1-(4-Chlorophenyl)-3-((4-fluorophenyl)sulfonyl)-1-propanone has been studied in the context of nonsteroidal antiandrogen applications. One research focused on the resolution of the nonsteroidal antiandrogen 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide, an analog of this compound, revealing insights into its structure and enantiomeric properties (Tucker & Chesterson, 1988). Another study synthesized and analyzed derivatives of 2-hydroxypropionanilides, including compounds structurally related to 1-(4-Chlorophenyl)-3-((4-fluorophenyl)sulfonyl)-1-propanone, exploring their potential as antiandrogens (Tucker, Crook, & Chesterson, 1988).
Fuel Cell Applications
Research into sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, which incorporate components like bis(4-fluorophenyl)sulfone (FPS), related to 1-(4-Chlorophenyl)-3-((4-fluorophenyl)sulfonyl)-1-propanone, has shown promise for fuel-cell applications. These copolymers exhibit high proton conductivity and mechanical properties, making them suitable for use in fuel cells (Bae, Miyatake, & Watanabe, 2009).
Optical and Electrical Properties
In the field of materials science, studies on the molecular structure and properties of compounds similar to 1-(4-Chlorophenyl)-3-((4-fluorophenyl)sulfonyl)-1-propanone have been conducted. One such study focused on the molecular structure and first order hyperpolarizability of a compound synthesized from 4-fluoroacetophenone and 4-chlorobenzaldehyde, providing insights into its electronic properties (Najiya et al., 2014). Another research examined the electrical and optical properties of some poly(azomethine sulfone)s in thin films, which are related to the compound (Rusu et al., 2007).
Synthesis and Chemical Properties
Several studies have explored the synthesis and chemical properties of compounds structurally similar to 1-(4-Chlorophenyl)-3-((4-fluorophenyl)sulfonyl)-1-propanone. For instance, research into the synthesis of cyclic peroxides from alkenes and active methylene compounds in the presence of manganese compounds involved derivatives with elements like 1,1-bis(4-fluorophenyl)ethene, providing insights into potential chemical reactions and applications (Qian, Yamada, Nishino, & Kurosawa, 1992).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(4-fluorophenyl)sulfonylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3S/c16-12-3-1-11(2-4-12)15(18)9-10-21(19,20)14-7-5-13(17)6-8-14/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVRNXSUBVPDEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701187725 | |
| Record name | 1-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701187725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-((4-fluorophenyl)sulfonyl)-1-propanone | |
CAS RN |
477334-20-6 | |
| Record name | 1-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477334-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701187725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-CHLOROPHENYL)-3-((4-FLUOROPHENYL)SULFONYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



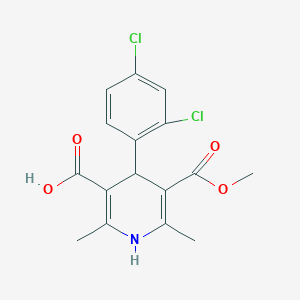
![(4-chlorophenyl)[5-(trifluoromethyl)-6,7-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B3037133.png)
![2,6-Dimethyl-4-[(2-morpholino-1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B3037134.png)
![6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3037137.png)


![[4-(4-Propionylpiperazin-1-yl)phenyl]amine](/img/structure/B3037142.png)
